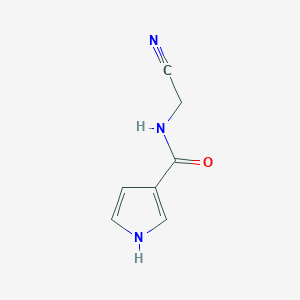

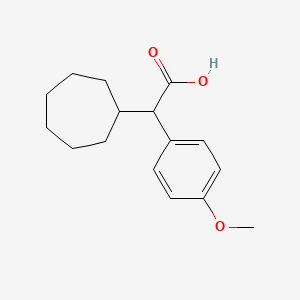

![molecular formula C14H9N7OS B2478015 N-(苯并[c][1,2,5]噻二唑-4-基)-2-苯基-2H-四唑-5-甲酰胺 CAS No. 1396785-99-1](/img/structure/B2478015.png)

N-(苯并[c][1,2,5]噻二唑-4-基)-2-苯基-2H-四唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that is often included in a wide variety of biologically active compounds and various photovoltaic devices . It has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds containing the benzo[c][1,2,5]thiadiazole moiety usually involves cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles . The best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis

The structure of newly synthesized compounds containing benzo[c][1,2,5]thiadiazole is usually established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis

Compounds containing the benzo[c][1,2,5]thiadiazole motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .科学研究应用

合成和抗癌剂评估

一项研究重点关注含有噻二唑骨架和苯甲酰胺基团的新型席夫碱的合成,它们以其显着的生物学特性而闻名。这些化合物通过微波辅助无溶剂法合成,并评估了它们对几种人类癌细胞系的抗癌活性。研究发现,一些合成的化合物表现出有希望的抗癌活性,其 GI50 值与标准药物阿霉素相当,表明它们作为抗癌剂的潜力 (Tiwari 等,2017)。

抗菌和抗真菌活性

另一项研究重点介绍了涉及噻二唑和苯甲酰胺衍生物的杂环化合物的合成,旨在评估它们的抗菌和抗真菌活性。研究报告称,这些合成的化合物对各种革兰氏阳性菌、革兰氏阴性菌和真菌表现出显着的抗菌特性,强调了它们作为抗菌剂的潜力 (Patel & Patel,2015)。

光物理性质和荧光特性

对含有噻二唑及其相应的 BF2 配合物的苯甲酰胺衍生物合成研究探讨了它们的光物理性质。研究发现,这些化合物表现出优异的光物理性质,包括大的斯托克斯位移、固态荧光和聚集诱导发射效应 (AIEE),使其成为有机电子和基于荧光的生物成像应用的潜在候选物 (Zhang 等,2017)。

抗菌剂的开发

旨在开发新的抗菌剂的进一步研究合成了一系列 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物。发现这些化合物对革兰氏阳性菌株表现出比参考药物更强的抗菌活性。特别是,一些分子对所有测试的病原体表现出高生长抑制作用,突出了它们作为有效抗菌剂的潜力 (Bikobo 等,2017)。

苯甲酰胺衍生物的抗癌评估

该领域的另一项研究合成了一系列苯甲酰胺衍生物,并评估了它们对几种癌细胞系的抗癌活性。结果表明,大多数测试的化合物显示出中等至优异的抗癌活性,一些衍生物显示出比参考药物依托泊苷更高的活性。这突出了这些化合物作为有希望的抗癌剂的潜力 (Ravinaik 等,2021)。

未来方向

作用机制

Target of Action

The primary targets of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide are lysosomes and mitochondria . These organelles play crucial roles in cellular processes. Lysosomes are involved in waste disposal, while mitochondria are the powerhouses of the cell, generating energy through ATP production.

Mode of Action

This compound interacts with its targets through a process known as aggregation-induced emission (AIE) . It exhibits a unique dual organelle targeting property, with bright near-infrared emission at 736 nm, high singlet oxygen quantum yield (0.442), and good biocompatibility and photostability .

Biochemical Pathways

Upon light irradiation, there is a significant decrease in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, destruction of phagosomes and lysosomes, which further induces cell apoptosis . This enhances the anti-tumor activity in cancer treatment .

Pharmacokinetics

Its positive charge and amphiphilic structure suggest it may have good bioavailability

Result of Action

The compound’s action results in the generation of reactive oxygen species (ROS), which cause membrane damage and kill bacteria . In addition, it can effectively inhibit tumor growth under light irradiation .

Action Environment

Environmental factors such as light exposure and pH levels can influence the compound’s action, efficacy, and stability. For instance, its AIE property is activated upon light irradiation . The compound’s stability and efficacy in various physiological environments need further investigation.

属性

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N7OS/c22-14(15-10-7-4-8-11-12(10)19-23-18-11)13-16-20-21(17-13)9-5-2-1-3-6-9/h1-8H,(H,15,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPUZVINSDLTHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2477932.png)

![6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2477936.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea](/img/structure/B2477938.png)

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2477945.png)

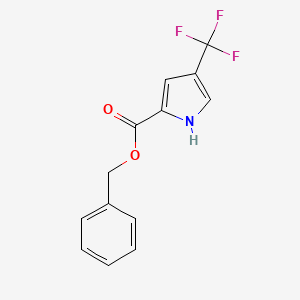

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2477946.png)

![N-(3-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2477948.png)

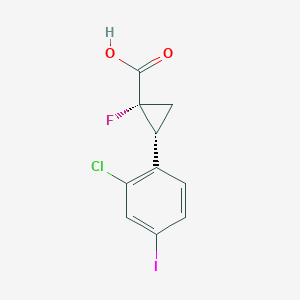

![3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2477954.png)

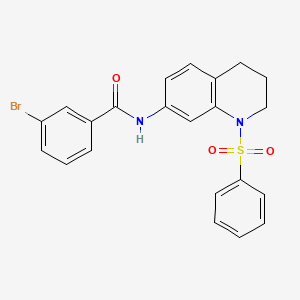

![3-(4-fluorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2477955.png)